

Technical Guide: Physicochemical Properties and Applications of 17:0-16:1 PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	17:0-16:1 PE-d5	
Cat. No.:	B15140196	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical state, solubility, and common applications of the deuterated phospholipid **17:0-16:1 PE-d5**. This compound, also known as 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5, is a crucial tool in the field of lipidomics, primarily utilized as an internal standard for the accurate quantification of phosphoethanolamines (PEs) in complex biological samples.

Core Properties of 17:0-16:1 PE-d5

17:0-16:1 PE-d5 is a synthetic, deuterated phospholipid featuring a glycerol backbone with a heptadecanoic acid (17:0) at the sn-1 position, a palmitoleic acid (16:1) at the sn-2 position, and a phosphoethanolamine headgroup with five deuterium atoms. The inclusion of an odd-chain fatty acid (17:0) and deuterium labeling makes it an ideal internal standard, as it is chemically similar to endogenous PEs but isotopically distinct, allowing for clear differentiation in mass spectrometry-based analyses.

Physical State

In its pure form, **17:0-16:1 PE-d5** is expected to be a solid at room temperature, similar to other mixed-acyl PEs with comparable chain lengths. However, it is almost exclusively supplied as a solution in an organic solvent to ensure stability and ease of handling. The most common formulation is a solution in a mixture of dichloromethane and methanol.[1] When the solvent is evaporated, the lipid will form a waxy solid or film.



Solubility

Quantitative solubility data for **17:0-16:1 PE-d5** in a range of solvents is not readily available in public literature. However, based on its chemical structure and information on similar phospholipids, a qualitative solubility profile can be established. As an amphipathic molecule with a polar headgroup and nonpolar acyl chains, its solubility is dependent on the polarity of the solvent.

Generally, phospholipids like **17:0-16:1 PE-d5** are soluble in chlorinated solvents and alcohols, and poorly soluble in nonpolar solvents like hexane and aqueous solutions.[2][3] For acidic phospholipids, complete solubilization in pure chloroform can be challenging, and the addition of a small percentage of methanol and water is often recommended to improve dissolution.[4]

Property	Description	
Synonyms	1-heptadecanoyl-2-palmitoleoyl-sn- glycero(d5)-3-phosphoethanolamine	
CAS Number	2342575-77-1	
Molecular Formula	C38H69D5NO8P	
Molecular Weight	709.00 g/mol	
Physical Form	Typically supplied as a solution in an organic solvent (e.g., 1 mg/mL in dichloromethane:methanol).[5] Pure compound is a solid.	
Storage Temperature	-20°C in a glass container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]	
Purity	>99% (as determined by Thin Layer Chromatography)	



Solvent	Qualitative Solubility
Dichloromethane	Soluble, often in combination with methanol.
Chloroform	Generally soluble, though solubility can be enhanced with the addition of a small amount of methanol.[2]
Methanol	Soluble.[2]
Ethanol	Soluble, may require warming or sonication.
Acetonitrile	Phosphatidylethanolamines are generally poorly soluble to insoluble in acetonitrile.
Hexane	Poorly soluble to insoluble.
Water	Insoluble; forms micelles or liposomes in aqueous solutions.
DMSO	Sparingly soluble.[3]
DMF	Sparingly soluble.[3]

Experimental Protocols

17:0-16:1 PE-d5 is primarily used as an internal standard in lipidomics workflows for the quantification of PE species by mass spectrometry. Below is a typical experimental protocol for lipid extraction and analysis.

Lipid Extraction from Biological Samples (Bligh & Dyer Method)

- Sample Preparation: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.
- Internal Standard Addition: Spike the homogenate with a known amount of 17:0-16:1 PE-d5 solution. The amount added should be tailored to the expected concentration of endogenous PEs in the sample.



- Solvent Addition: Add chloroform and methanol to the sample to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v), including the water from the sample.
- Vortexing and Incubation: Vortex the mixture thoroughly and incubate for a period (e.g., 30 minutes) to ensure complete extraction of lipids.
- Phase Separation: Add chloroform and water to the mixture to induce phase separation, resulting in a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v). Centrifuge the sample to facilitate the separation of the layers.
- Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
- Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for analysis by mass spectrometry.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid species.
- Mass Spectrometric Detection: Analyze the eluting lipids using a tandem mass spectrometer operating in a mode such as Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning.
 - MRM: Monitor for specific precursor-to-product ion transitions for each target PE species and for the 17:0-16:1 PE-d5 internal standard.
 - Precursor Ion Scanning: In negative ion mode, scan for precursors of a fragment ion specific to the phosphoethanolamine headgroup (e.g., m/z 196).
- Quantification: The concentration of each endogenous PE species is determined by comparing the peak area of its specific transition to the peak area of the known

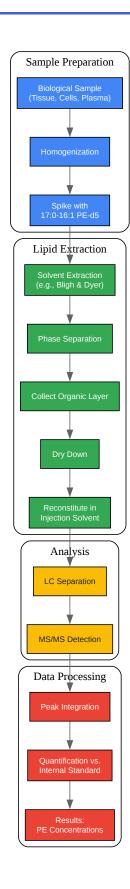


concentration of the **17:0-16:1 PE-d5** internal standard. A calibration curve using non-deuterated standards can be used for absolute quantification.

Visualizations Experimental Workflow for Lipid Quantification

The following diagram illustrates a typical workflow for the quantification of phosphoethanolamines in a biological sample using **17:0-16:1 PE-d5** as an internal standard.





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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Applications of 17:0-16:1 PE-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140196#physical-state-and-solubility-of-17-0-16-1-pe-d5]

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